4-(4-Chlorophenyl)piperidin-2-one
Overview
Description
“4-(4-Chlorophenyl)piperidin-2-one” is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “4-(4-Chlorophenyl)piperidin-2-one”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)piperidin-2-one” has been analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR . The compound has also been studied using single-crystal X-ray diffraction .Chemical Reactions Analysis
Piperidine derivatives, including “4-(4-Chlorophenyl)piperidin-2-one”, have been used in various chemical reactions. For instance, they have been used in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis
“4-(4-Chlorophenyl)piperidin-2-one” is a white to creamy-white crystalline powder . It has a molecular weight of 209.68 and a CAS Number of 1260770-82-8 .Scientific Research Applications
Antibacterial and Antifungal Applications
4-(4-Chlorophenyl)piperidin-2-one derivatives have been studied for their potential in combating bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium, as well as fungal species such as Aspergillus niger and Aspergillus flavus. These studies suggest a promising role in developing new antimicrobial agents .
Insecticidal Properties
Compounds derived from piperidine structures, similar to 4-(4-Chlorophenyl)piperidin-2-one, have shown potential as insecticides. This indicates possible applications in agriculture for pest control.
Pharmacological Research
The structure of 4-(4-Chlorophenyl)piperidin-2-one has been utilized in pharmacological research, particularly in the search for NLRP3 inflammasome inhibitors, which are important in the study of inflammation and related diseases .
Antimalarial Research
Synthetic derivatives of piperidines, which include compounds like 4-(4-Chlorophenyl)piperidin-2-one, have been evaluated for their efficacy against malaria. This research is crucial due to the emergence of resistance to current antimalarial drugs .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions of “4-(4-Chlorophenyl)piperidin-2-one” research could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and safety and hazards. It could also involve the development of new applications for this compound in the field of drug discovery .
properties
IUPAC Name |
4-(4-chlorophenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUKDOUXOGUVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)piperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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